molecular formula C8H8BrNO2 B3191179 1-Bromo-2,5-dimethyl-3-nitrobenzene CAS No. 52415-03-9

1-Bromo-2,5-dimethyl-3-nitrobenzene

Cat. No.: B3191179
CAS No.: 52415-03-9
M. Wt: 230.06 g/mol
InChI Key: VRXIJBQJYRHNJV-UHFFFAOYSA-N
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Description

1-Bromo-2,5-dimethyl-3-nitrobenzene (CAS 52415-03-9) is a brominated aromatic compound with a molecular formula of C₈H₈BrNO₂ and a molecular weight of 230.06 g/mol . It features a benzene ring substituted with bromine at position 1, methyl groups at positions 2 and 5, and a nitro group at position 3. The compound is classified under GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . While specific boiling point data are unavailable, its structural analogs suggest moderate thermal stability. The compound is primarily used in organic synthesis, particularly in electrophilic substitution and cross-coupling reactions, where its electron-withdrawing nitro group and steric effects of methyl substituents influence reactivity .

Properties

CAS No.

52415-03-9

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

1-bromo-2,5-dimethyl-3-nitrobenzene

InChI

InChI=1S/C8H8BrNO2/c1-5-3-7(9)6(2)8(4-5)10(11)12/h3-4H,1-2H3

InChI Key

VRXIJBQJYRHNJV-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)Br)C)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C(=C1)Br)C)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Brominated Aromatic Compounds

Substituent Effects: Methyl vs. Methoxy Groups

  • 1-Bromo-2,5-dimethoxy-4-nitrobenzene (CAS 19393-92-1): Molecular Formula: C₈H₈BrNO₄ (MW: 260.96 g/mol) Substituents: Methoxy groups at positions 2 and 5, nitro at position 4. Physical Properties: Melting range 150–152°C, synthesized via electrochemical nitration with a 60% yield . Reactivity: Methoxy groups are stronger electron donors than methyl, enhancing para-directing effects. The nitro group at position 4 reduces steric hindrance compared to the target compound’s meta-nitro placement .
  • 1-Bromo-2,5-dimethoxy-3-methylbenzene :

    • Molecular Formula: C₉H₁₁BrO₂ (MW: 235.09 g/mol)
    • Substituents: Methoxy groups at positions 2 and 5, methyl at position 3.
    • Synthesis: Prepared using dimethyl sulfate and K₂CO₃ in acetone .
    • Key Difference: Lacks a nitro group, resulting in lower polarity and reduced electrophilic reactivity compared to the target compound .

Nitro Group Positional Isomers

  • 1-Bromo-3-nitrobenzene (CAS 585-79-5): Molecular Formula: C₆H₄BrNO₂ (MW: 202.01 g/mol) Substituents: Bromine at position 1, nitro at position 3. Comparison: Absence of methyl groups reduces steric hindrance, making it more reactive in substitution reactions. However, the lack of methyl donors decreases solubility in non-polar solvents .

Halogenated Derivatives: Fluorine and Chlorine Substituents

  • 1-Bromo-2,3-difluorobenzene (CAS 38573-88-5) :

    • Molecular Formula: C₆H₃BrF₂ (MW: 192.98 g/mol)
    • Physical Properties: Boiling point 234°C, density 1.724 g/cm³ .
    • Reactivity: Fluorine’s strong electron-withdrawing nature directs electrophilic attacks to less substituted positions, contrasting with the nitro group’s meta-directing effects in the target compound .
  • 1-Bromo-2,6-dichlorobenzene (CAS 64248-56-2) :

    • Molecular Formula: C₆H₃BrCl₂ (MW: 224.90 g/mol)
    • Comparison: Chlorine substituents increase molecular polarity and resistance to oxidation compared to methyl groups .

Impact of Cyclic vs. Aromatic Structures

  • 1-Bromo-2,3,3-trifluorocyclopropene (CAS N/A) :
    • Molecular Formula: C₃BrF₃ (MW: 176.93 g/mol)
    • Physical Properties: Boiling point 38°C .
    • Key Difference: The strained cyclopropene ring confers high reactivity, unlike the stable aromatic system of the target compound. This structure undergoes rapid ring-opening reactions, limiting its utility in synthesis .

Q & A

Basic: What synthetic strategies are recommended for preparing 1-Bromo-2,5-dimethyl-3-nitrobenzene, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves sequential electrophilic substitution reactions. Key steps include:

  • Nitration: Introduce the nitro group at the meta position relative to existing substituents, leveraging the electron-donating methyl groups to direct nitration. For example, nitration of 1-bromo-2,5-dimethylbenzene under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) minimizes byproducts .
  • Bromination Optimization: If bromination precedes nitration, use FeBr₃ as a catalyst in a non-polar solvent (e.g., CCl₄) to enhance regioselectivity. Monitor reaction progress via TLC to avoid over-bromination.
  • Yield Improvement: Optimize stoichiometry (e.g., 1.1–1.2 equivalents of brominating agents) and reaction time (≤2 hours) to reduce decomposition. Purity can be enhanced via recrystallization in ethanol/water mixtures .

Basic: What analytical techniques are critical for characterizing 1-Bromo-2,5-dimethyl-3-nitrobenzene, and how should data be interpreted?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Expect aromatic proton signals at δ 7.2–8.1 ppm, split due to substituent effects. Methyl groups (δ 2.3–2.6 ppm) show singlet peaks if symmetrically placed.
    • ¹³C NMR: Nitro groups deshield adjacent carbons (δ 145–155 ppm), while bromine induces splitting in DEPT-135 spectra .
  • Chromatography: Use GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) to confirm purity (>95%). Retention times should match standards from PubChem or NIST databases .
  • Elemental Analysis: Validate molecular formula (C₈H₇BrN₂O₂) with ≤0.3% deviation in C/H/N ratios .

Advanced: How do substituent electronic effects influence the reactivity of 1-Bromo-2,5-dimethyl-3-nitrobenzene in cross-coupling reactions?

Methodological Answer:

  • Nitro Group: Strong electron-withdrawing nature deactivates the ring, slowing electrophilic substitution but enhancing oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura).
  • Methyl Groups: Electron-donating effects increase electron density at adjacent positions, favoring nucleophilic attack. For example, methyl at C2 directs incoming ligands to C4 in Ullmann couplings.
  • Experimental Design: Compare reaction rates using substituent-variant analogs (e.g., chloro vs. nitro groups) under identical conditions. DFT calculations (B3LYP/6-31G*) can model charge distribution and transition states .

Advanced: How can researchers resolve contradictions in reported thermodynamic data (e.g., ΔH, solubility) for halogenated nitrobenzenes?

Methodological Answer:

  • Control Experiments: Replicate conflicting studies using identical reagents and equipment (e.g., DSC for ΔH measurements). Variables like solvent purity or humidity must be rigorously controlled .
  • Computational Validation: Perform solvation-free energy calculations (COSMO-RS) to predict solubility trends. Compare with experimental data to identify outliers .
  • Meta-Analysis: Use platforms like PubChem to aggregate literature values and apply statistical weighting (e.g., Grubbs’ test) to exclude outliers .

Advanced: What role does 1-Bromo-2,5-dimethyl-3-nitrobenzene play in medicinal chemistry, and how can its bioactivity be systematically assessed?

Methodological Answer:

  • As a Pharmacophore: The nitro group and halogen atoms make it a candidate for antimicrobial or anticancer agents. Screen against enzyme targets (e.g., nitroreductases) via kinetic assays (UV-Vis monitoring at 340 nm) .
  • SAR Studies: Synthesize derivatives (e.g., replacing Br with I or modifying methyl groups) and correlate structural changes with IC₅₀ values. Use QSAR models (e.g., CoMFA) to predict activity .
  • Toxicity Profiling: Assess metabolic stability in liver microsomes and cytotoxicity in HEK-293 cells via MTT assays. Compare with PubChem’s toxicity datasets for halogenated analogs .

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